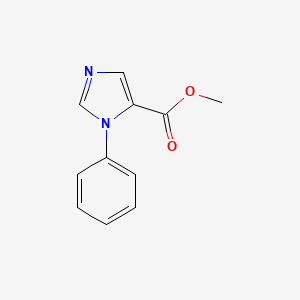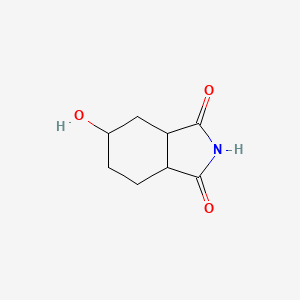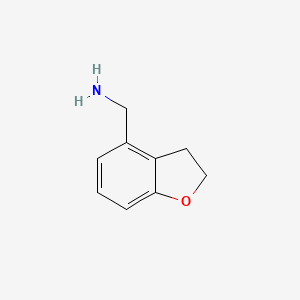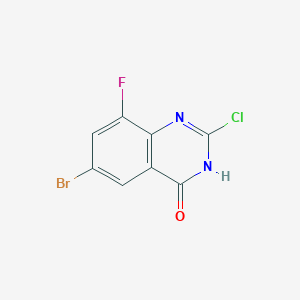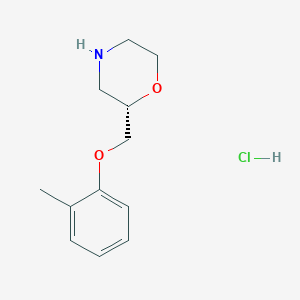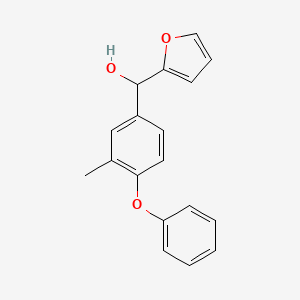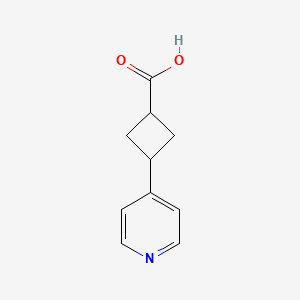
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It features a cyclobutane ring substituted with a pyridin-4-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with pyridine derivatives under UV light irradiation . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as rhodium complexes to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, and ketones, depending on the reaction type and conditions .
Scientific Research Applications
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid
- 3-(Pyridin-2-yl)cyclobutane-1-carboxylic acid
- 3-(Pyridin-4-yl)cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, 3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid exhibits unique reactivity due to the position of the pyridine ring, which influences its electronic properties and steric interactions. This uniqueness makes it a valuable compound for specific applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-pyridin-4-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-5-8(6-9)7-1-3-11-4-2-7/h1-4,8-9H,5-6H2,(H,12,13) |
InChI Key |
VLIVMBLPMZPLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




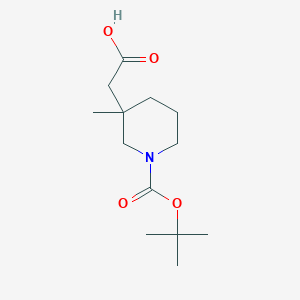
![(1-Azaspiro[4.5]decan-8-yl)methanol](/img/structure/B11768924.png)

![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
